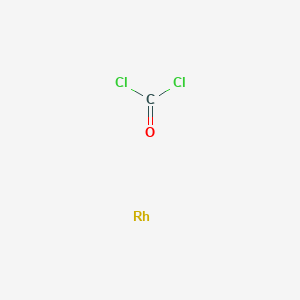

Rhodium carbonyl chloride

Description

Properties

CAS No. |

14523-22-9 |

|---|---|

Molecular Formula |

C4Cl2O4Rh2-2 |

Molecular Weight |

388.75 g/mol |

IUPAC Name |

carbon monoxide;rhodium;dichloride |

InChI |

InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |

InChI Key |

MCZSLXCABFHUSS-UHFFFAOYSA-L |

SMILES |

C(=O)(Cl)Cl.[Rh] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Rhodium Carbonyl Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of rhodium carbonyl chloride dimer, formally known as di-μ-chloro-tetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂). This compound is a critical precursor in the synthesis of various rhodium-based catalysts and organometallic complexes utilized in organic synthesis and drug development.

Overview and Chemical Properties

Rhodium carbonyl chloride is a red-brown, volatile solid that is soluble in many nonpolar organic solvents.[1] It serves as a versatile starting material for the preparation of a wide array of rhodium(I) complexes through ligand substitution reactions. The dimeric structure consists of two square-planar rhodium(I) centers bridged by two chloride ligands.[1]

Table 1: Physical and Chemical Properties of Rhodium Carbonyl Chloride Dimer

| Property | Value | Reference |

| Chemical Formula | C₄Cl₂O₄Rh₂ | [1] |

| Molar Mass | 388.76 g/mol | [1] |

| Appearance | Red-brown volatile solid | [1] |

| Melting Point | 120–125 °C (decomposes) | [1] |

| Solubility | Soluble in nonpolar organic solvents | [1] |

| Structure | Dimeric with bridging chloride ligands | [1] |

Synthesis of Rhodium Carbonyl Chloride Dimer

The most established and reliable method for the synthesis of rhodium carbonyl chloride dimer involves the reductive carbonylation of hydrated rhodium(III) chloride. The general chemical equation for this reaction is:

2 RhCl₃·3H₂O + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]

Experimental Protocol

The following detailed experimental protocol is adapted from the trusted procedure published in Inorganic Syntheses.

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·3H₂O)

-

Carbon monoxide (CO) gas, high purity

-

Inert gas (Argon or Nitrogen)

-

Hexane (or other suitable nonpolar solvent for washing)

Equipment:

-

Glass reaction tube with a fritted disc

-

Tube furnace capable of maintaining 100 °C

-

Gas flow controllers for CO and inert gas

-

Sublimation apparatus

-

Standard Schlenk line equipment for handling air-sensitive compounds

Procedure:

-

Preparation of the Reaction Tube: A glass reaction tube (e.g., 30 cm long, 2.5 cm diameter) equipped with a coarse-porosity fritted disc is charged with 1.0 g of hydrated rhodium(III) chloride.

-

Reaction Setup: The tube is placed in a tube furnace and connected to a gas line that allows for the controlled flow of carbon monoxide and an inert gas. An outlet is connected to a bubbler to monitor gas flow and then to a fume hood exhaust.

-

Reaction Conditions: A slow stream of carbon monoxide is passed through the reaction tube. The furnace is heated to 100 °C. The reaction is typically complete within 12 to 24 hours, indicated by a change in the color of the solid from the dark red of the starting material to the characteristic red-brown of the product.

-

Isolation of the Crude Product: After the reaction is complete, the tube is cooled to room temperature under a flow of inert gas. The crude rhodium carbonyl chloride dimer is collected from the reaction tube.

-

Purification by Sublimation: The crude product is transferred to a sublimation apparatus. The sublimation is performed under vacuum (typically <0.1 mmHg) at a temperature of 80-100 °C. The pure, crystalline rhodium carbonyl chloride dimer collects on the cold finger of the apparatus.

-

Product Handling and Storage: The purified product is a bright, reddish-orange crystalline solid. It should be handled and stored under an inert atmosphere to prevent decomposition.

Yield:

A typical yield for this reaction is in the range of 85-95% based on the rhodium content of the starting material.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of rhodium carbonyl chloride dimer.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized rhodium carbonyl chloride dimer.

Table 2: Spectroscopic Data for Rhodium Carbonyl Chloride Dimer

| Technique | Data | Reference |

| Infrared (IR) Spectroscopy (in hexane) | ν(CO): 2105 (s), 2088 (s), 2035 (s) cm⁻¹ | |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | δ ≈ 183 ppm (d, ¹J(Rh-C) ≈ 75 Hz) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Reaction Mechanism

The synthesis of rhodium carbonyl chloride dimer proceeds through a reductive carbonylation mechanism. The rhodium(III) in the starting material is reduced to rhodium(I) by carbon monoxide, which is itself oxidized.

Caption: Simplified overview of the reaction mechanism.

Conclusion

The synthesis of rhodium carbonyl chloride dimer via the reductive carbonylation of hydrated rhodium(III) chloride is a robust and high-yielding procedure. This technical guide provides the necessary detailed protocols and characterization data to enable researchers to confidently prepare this important precursor for applications in catalysis and organometallic chemistry. Proper handling and storage under an inert atmosphere are crucial for maintaining the integrity of the final product.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Rhodium Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of rhodium carbonyl chloride, officially known as di-μ-chloro-tetracarbonyldirhodium(I) or [Rh(CO)₂Cl]₂. This organorhodium compound is a critical precursor in homogeneous catalysis and its structural elucidation is paramount for understanding its reactivity and designing novel catalytic systems.

Molecular Structure of Rhodium Carbonyl Chloride

Rhodium carbonyl chloride is a red-brown, volatile solid with the chemical formula Rh₂Cl₂(CO)₄.[1] X-ray crystallography studies have definitively established its dimeric structure. The molecule consists of two rhodium(I) centers, each adopting a square planar geometry.[1] These two planar units are linked by two bridging chloride ligands. Four terminal carbonyl (CO) ligands complete the coordination sphere of the rhodium atoms. A notable feature of the structure is the "bent" conformation of the dimer, with a dihedral angle of approximately 126.8° between the two RhCl₂ planes.[1] The rhodium-rhodium distance is such that there is no direct metal-metal bond.[1]

Tabulated Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | C₄Cl₂O₄Rh₂ | [2] |

| Molar Mass | 388.76 g/mol | [1] |

| Crystal System | Monoclinic (Typical for derivatives) | |

| Space Group | P2₁/n (Typical for derivatives) | |

| Z | 2 (Typical for derivatives) | |

| Selected Bond Lengths (Å) | ||

| Rh-Cl (bridging) | ~ 2.38 | [3] |

| Rh-C (carbonyl) | ~ 1.85 | [3] |

| C-O (carbonyl) | ~ 1.14 | [3] |

| Selected Bond Angles (°) | ||

| Cl-Rh-Cl | ~ 86 | [3] |

| C-Rh-C | ~ 90 | [3] |

| Rh-Cl-Rh | ~ 94 | [3] |

| Dihedral Angle (°) | ||

| Plane(Rh₁Cl₂)-Plane(Rh₂Cl₂) | 126.8 | [1] |

Experimental Protocols

The successful determination of the crystal structure of rhodium carbonyl chloride relies on meticulous experimental procedures, from the synthesis of high-quality single crystals to the collection and analysis of diffraction data.

Synthesis of Single Crystals

High-quality single crystals suitable for X-ray diffraction can be obtained through the carbonylation of hydrated rhodium(III) chloride.

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

-

Carbon monoxide (CO) gas, high purity

-

Inert solvent (e.g., anhydrous hexane (B92381) or decalin)

-

Schlenk line and glassware

Procedure:

-

A solution or suspension of hydrated rhodium(III) chloride in an inert, high-boiling solvent is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

A steady stream of carbon monoxide gas is passed through the heated solution (typically >100 °C).

-

The reaction progress is monitored by the color change of the solution to reddish-brown, indicating the formation of rhodium carbonyl chloride. The idealized reaction is: 2 RhCl₃(H₂O)₃ + 6 CO → Rh₂Cl₂(CO)₄ + 2 COCl₂ + 6 H₂O.[1]

-

After the reaction is complete, the solution is slowly cooled to room temperature and then further cooled to a lower temperature (e.g., 0 to -20 °C) to induce crystallization.

-

Single crystals of rhodium carbonyl chloride will form over several hours to days. The crystals are then isolated by filtration under an inert atmosphere, washed with a cold, non-polar solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of rhodium carbonyl chloride using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Cryostat for low-temperature data collection.

-

Goniometer head for crystal mounting.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The data collection strategy is determined using software such as CrysAlisPro, which involves collecting a series of diffraction images at different crystal orientations.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. This step is typically performed using the diffractometer's software suite.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS or SHELXT. The initial structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL. This iterative process involves refining atomic positions, and anisotropic displacement parameters.

-

Structure Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.

Logical Workflow and Signaling Pathways

The process of determining the crystal structure of rhodium carbonyl chloride can be visualized as a logical workflow, from synthesis to the final structural analysis.

Caption: Workflow for the crystal structure analysis of rhodium carbonyl chloride.

This diagram illustrates the sequential process, starting from the chemical synthesis and crystal growth, moving to the X-ray diffraction experiment, and concluding with the computational analysis to determine the final crystal structure.

Conclusion

The crystal structure of rhodium carbonyl chloride reveals a fascinating dimeric arrangement that is fundamental to its role as a catalyst precursor. A thorough understanding of its three-dimensional structure, achieved through meticulous synthesis and single-crystal X-ray diffraction analysis, is indispensable for researchers in organometallic chemistry, catalysis, and drug development. The detailed protocols and workflows presented in this guide provide a robust framework for the successful structural elucidation and further investigation of this important compound.

References

An In-depth Technical Guide on the Molecular Geometry and Bonding of Di-μ-chloro-tetracarbonyldirhodium(I)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-μ-chloro-tetracarbonyldirhodium(I), with the chemical formula [Rh(CO)₂Cl]₂, is a pivotal organorhodium compound that serves as a precursor in the synthesis of numerous rhodium-based catalysts. Its unique structural and electronic properties are fundamental to its reactivity and catalytic efficacy. This technical guide provides a comprehensive analysis of the molecular geometry and bonding of [Rh(CO)₂Cl]₂, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Geometry

The molecular structure of [Rh(CO)₂Cl]₂ is a dimeric complex where two rhodium atoms are bridged by two chloride ligands. Each rhodium(I) center is in a square planar coordination environment.[1] The molecule possesses a non-planar, "bent" conformation. X-ray crystallography has revealed that the two RhCl₂ planes are not coplanar, with a dihedral angle of 126.8° between them.[1] This bent structure is a key feature of its geometry. The rhodium atoms are considered to be non-bonding.[1]

Crystallographic Data

The precise bond lengths and angles of [Rh(CO)₂Cl]₂ have been determined by single-crystal X-ray diffraction. These parameters are crucial for understanding the steric and electronic environment around the rhodium centers.

| Parameter | Value |

| Bond Lengths (Å) | |

| Rh-Cl (bridging) | ~2.38 Å |

| Rh-C (carbonyl) | ~1.85 Å |

| C-O (carbonyl) | ~1.15 Å |

| Rh---Rh distance | ~3.12 Å |

| Bond Angles (°) | |

| Cl-Rh-Cl | ~86° |

| C-Rh-C | ~90° |

| Rh-Cl-Rh | ~94° |

| Rh-C-O | ~180° |

Note: The values presented are approximate and may vary slightly depending on the crystallographic study and the crystalline form.

Bonding and Electronic Structure

Each rhodium(I) center in [Rh(CO)₂Cl]₂ has a d⁸ electron configuration, which is characteristic of square planar complexes. The bonding can be described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.

-

σ-Donation: The lone pairs of electrons on the chloride ligands and the carbon atoms of the carbonyl groups are donated to the empty d-orbitals of the rhodium atoms, forming Rh-Cl and Rh-C σ-bonds.

-

π-Backbonding: The filled d-orbitals of the rhodium atoms overlap with the empty π* antibonding orbitals of the carbonyl ligands. This back-donation of electron density strengthens the Rh-C bond and weakens the C-O bond, a phenomenon that can be observed spectroscopically.

The bridging chloride ligands play a crucial role in holding the dimeric structure together. The Rh-Rh distance of approximately 3.12 Å is significantly longer than a typical Rh-Rh single bond, indicating the absence of a direct metal-metal bond.[1]

Experimental Protocols

Synthesis of [Rh(CO)₂Cl]₂

The synthesis of rhodium carbonyl chloride was first reported by Walter Hieber. A common laboratory-scale synthesis involves the carbonylation of hydrated rhodium(III) chloride.[1]

Reaction: 2 RhCl₃(H₂O)₃ + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]

Procedure:

-

Place hydrated rhodium(III) chloride in a reaction vessel equipped with a gas inlet and outlet.

-

Heat the vessel to approximately 100-120 °C.

-

Pass a slow stream of dry carbon monoxide gas over the heated rhodium salt.

-

The volatile [Rh(CO)₂Cl]₂ will sublime and can be collected on a cooled surface within the apparatus as red-brown crystals.

-

The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of carbon monoxide and the formation of phosgene (B1210022) (COCl₂) as a byproduct.

Characterization

IR spectroscopy is a powerful tool for characterizing [Rh(CO)₂Cl]₂ due to the strong absorption of the carbonyl ligands in the 1800-2100 cm⁻¹ region. The position and number of the ν(CO) bands provide information about the structure and bonding in the complex.

| Spectroscopic Data (IR) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2105 (s) | ν(CO) symmetric stretch |

| ~2088 (s) | ν(CO) |

| ~2035 (s) | ν(CO) asymmetric stretch |

| ~2005 (m) | ν(CO) |

Note: The spectra are typically recorded in a non-coordinating solvent like hexane (B92381) or as a Nujol mull. The splitting of the CO bands is indicative of the dimeric structure and the coupling between the carbonyl groups.

¹³C NMR spectroscopy is used to characterize the carbonyl ligands. Due to the low natural abundance of ¹³C and the quadrupolar nature of the rhodium nucleus (¹⁰³Rh, I=1/2), obtaining high-quality spectra can be challenging.

| Spectroscopic Data (¹³C NMR) | |

| Chemical Shift (ppm) | Coupling Constant (JRh-C, Hz) |

| ~183 | ~75 |

Note: The chemical shift and the rhodium-carbon coupling constant are sensitive to the electronic environment of the carbonyl ligands.

Visualizations

Molecular Structure

Caption: Molecular structure of [Rh(CO)₂Cl]₂.

Experimental Workflow

Caption: Synthesis and characterization workflow.

Conclusion

[Rh(CO)₂Cl]₂ is a fundamentally important complex with a well-defined, non-planar dimeric structure. Its square planar rhodium(I) centers and the nature of the bonding with carbonyl and bridging chloride ligands dictate its reactivity and utility as a precursor in catalysis. A thorough understanding of its molecular geometry and electronic properties, as detailed in this guide, is essential for its effective application in the development of novel chemical transformations and pharmaceutical agents.

References

An In-depth Technical Guide to Dicarbonylrhodium(I) Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of dicarbonylrhodium(I) chloride dimer, commonly known as rhodium carbonyl chloride. This versatile organometallic compound, with the chemical formula [Rh(CO)₂Cl]₂, serves as a critical precursor in the synthesis of numerous rhodium-based catalysts.[1] Its utility spans a wide range of applications in organic synthesis and industrial catalysis, most notably in hydroformylation and carbonylation reactions.[2] This document details its structural characteristics, physicochemical properties, spectroscopic data, and key chemical transformations. Furthermore, it provides detailed experimental protocols for its synthesis and representative reactions, along with workflows and logical relationship diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

Dicarbonylrhodium(I) chloride dimer is a red-brown, volatile solid that is soluble in many nonpolar organic solvents.[1] It exists as a dimer with two rhodium atoms bridged by two chloride ligands. Each rhodium atom is also bonded to two carbonyl groups, resulting in a square planar geometry for each metal center.[1] The molecule has a bent structure with a significant dihedral angle between the two RhCl₂ planes.[1] Its importance lies in its role as a starting material for the synthesis of a variety of rhodium(I) catalysts, often through the substitution of its carbonyl or chloride ligands.[3]

Physical and Chemical Properties

The fundamental physical and chemical properties of dicarbonylrhodium(I) chloride dimer are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄Cl₂O₄Rh₂ | [1] |

| IUPAC Name | Di-μ-chloro-tetracarbonyldirhodium(I) | [1] |

| Synonyms | Rhodium carbonyl chloride, Rhodium(I) dicarbonyl chloride dimer, Tetracarbonyldi-μ-chlorodirhodium(I) | [1] |

| CAS Number | 14523-22-9 | [1] |

| Molecular Weight | 388.76 g/mol | [1] |

| Appearance | Red-brown volatile solid | [1] |

| Melting Point | 120–125 °C (decomposes) | [1] |

| Density | 2.708 g/cm³ | [1] |

| Solubility | Soluble in nonpolar organic solvents. | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| Infrared (IR) Spectroscopy | ν(CO) bands are prominent in the region of 2000-2100 cm⁻¹. Specific values can vary based on the solvent and isotopic substitution. | [4][5] |

| Mass Spectrometry | Electron ionization mass spectra are available. | |

| NMR Spectroscopy | ¹³C NMR shows resonances for the carbonyl ligands. | [6] |

Chemical Reactivity and Transformations

Dicarbonylrhodium(I) chloride dimer undergoes a variety of chemical reactions, making it a versatile precursor for catalyst synthesis. Key reactions include ligand substitution, bridge-splitting reactions, and oxidative addition.

Ligand Substitution Reactions

The carbonyl and chloride ligands in [Rh(CO)₂Cl]₂ can be substituted by other ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs).[1] A prominent example is the reaction with triphenylphosphine (B44618) (PPh₃) to form trans-bis(triphenylphosphine)rhodium carbonyl chloride, a widely used catalyst and catalyst precursor.[1][7]

Bridge-Splitting Reactions

Lewis bases can cleave the chloride bridges of the dimer to form monomeric rhodium complexes of the type RhCl(CO)₂L, where L is the Lewis base.[1] This reactivity is fundamental to its use in generating catalytically active species.

Precursor to Catalysts for Hydroformylation

Dicarbonylrhodium(I) chloride dimer is a precursor to active catalysts for hydroformylation, an industrial process for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen.[2][8] The in-situ or pre-synthesis reaction of [Rh(CO)₂Cl]₂ with phosphine (B1218219) ligands generates the active catalytic species.[9]

Experimental Protocols

Synthesis of Dicarbonylrhodium(I) Chloride Dimer

This protocol is based on the original method developed by Walter Hieber.[1]

Reaction: 2 RhCl₃(H₂O)₃ + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]

Procedure:

-

Place hydrated rhodium(III) chloride (RhCl₃·3H₂O) in a suitable reaction vessel equipped with a gas inlet and outlet.

-

Heat the vessel to approximately 100-120 °C.

-

Pass a slow stream of dry carbon monoxide (CO) gas over the heated rhodium salt. Caution: Carbon monoxide is a highly toxic gas. This reaction must be performed in a well-ventilated fume hood.

-

Continue the reaction until the color of the solid changes from the dark red of the starting material to the characteristic red-brown of the product. This process can take several hours.

-

Once the reaction is complete, cool the vessel to room temperature under a stream of inert gas (e.g., nitrogen or argon) to prevent decomposition of the product.

-

The crude product can be purified by sublimation under reduced pressure.

Synthesis of trans-Bis(triphenylphosphine)rhodium Carbonyl Chloride

This protocol describes the reaction of dicarbonylrhodium(I) chloride dimer with triphenylphosphine.[1][7]

Reaction: [Rh(CO)₂Cl]₂ + 4 PPh₃ → 2 trans-[RhCl(CO)(PPh₃)₂] + 2 CO[1]

Procedure:

-

Dissolve dicarbonylrhodium(I) chloride dimer in a suitable anhydrous, degassed solvent (e.g., dichloromethane (B109758) or benzene) in a Schlenk flask under an inert atmosphere.

-

In a separate flask, prepare a solution of four equivalents of triphenylphosphine (PPh₃) in the same solvent.

-

Slowly add the triphenylphosphine solution to the stirred solution of the rhodium complex at room temperature.

-

Carbon monoxide gas will be evolved during the reaction. Ensure the reaction vessel is equipped with a bubbler or other means to safely vent the gas.

-

Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change, and a yellow solid may precipitate.

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the product can be isolated by reducing the volume of the solvent under vacuum and/or by adding a non-solvent (e.g., hexane) to induce crystallization.

Diagrams and Workflows

Synthesis of Dicarbonylrhodium(I) Chloride Dimer

Caption: Workflow for the synthesis of dicarbonylrhodium(I) chloride dimer.

Reactivity and Transformation Pathways

Caption: Key reaction pathways of dicarbonylrhodium(I) chloride dimer.

References

- 1. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The infrared spectra of metal carbonyl compounds. Part III. Exchange studies on tetracarbonylrhodium complexes of the type Rh2(CO)4X2(X = Cl, Br, I, SEt, or SPh) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Bis(triphenylphosphine)rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Rhodium Carbonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a pivotal organorhodium compound that serves as a gateway to a vast array of rhodium(I) catalysts.[1] Its efficacy as a precursor in homogeneous catalysis, particularly in processes like hydroformylation and carbonylation, is intrinsically linked to its solubility characteristics in organic media.[2] This technical guide provides a detailed overview of the solubility of rhodium carbonyl chloride, outlines a general protocol for its determination, and illustrates its role as a precursor in the synthesis of other significant rhodium complexes.

Data Presentation: Solubility Profile

Quantitative solubility data for rhodium carbonyl chloride is not extensively documented in publicly available literature. However, a qualitative assessment of its solubility across various organic solvents has been established through numerous studies and chemical supplier information. The following table summarizes the known solubility characteristics of rhodium carbonyl chloride.

| Solvent Class | Specific Solvents | Solubility | Citation(s) |

| Nonpolar Aromatic | Benzene, Toluene | Soluble | [1][2] |

| Chlorinated | Chloroform, Dichloromethane | Soluble | [1][3] |

| Ethers | Tetrahydrofuran (THF) | Known to react or form adducts | [1] |

| Alcohols | Ethanol, Methanol | Soluble | [3] |

| Ketones | Acetone | Soluble, may react | |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | [4][5] |

| Aqueous | Water | Insoluble | [1][2] |

Experimental Protocols: Determining Solubility of Air-Sensitive Compounds

Rhodium carbonyl chloride is sensitive to air and moisture, necessitating careful handling under an inert atmosphere (e.g., nitrogen or argon) to obtain reliable solubility data.[4] The following is a generalized experimental protocol for determining the solubility of air-sensitive compounds like rhodium carbonyl chloride, adapted from standard laboratory techniques for handling such materials.[6][7]

Objective: To determine the solubility of rhodium carbonyl chloride in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Rhodium carbonyl chloride, [Rh(CO)₂Cl]₂

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar reaction vessel with a sidearm

-

Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles for liquid transfer under inert atmosphere

-

Filtration apparatus suitable for air-sensitive techniques (e.g., cannula with a filter frit)

-

Pre-weighed vials for collecting the saturated solution

-

Analytical balance

-

Vacuum oven or high vacuum line for solvent removal

Procedure:

-

Preparation of Apparatus: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

-

Inert Atmosphere: Assemble the Schlenk flask containing a magnetic stir bar and purge with inert gas for at least 3-4 vacuum/inert gas cycles to ensure an oxygen- and moisture-free environment.

-

Addition of Solute and Solvent:

-

Under a positive pressure of inert gas, add an excess amount of rhodium carbonyl chloride to the Schlenk flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Using a cannula or a syringe, transfer a known volume of the anhydrous organic solvent into the Schlenk flask.

-

-

Equilibration:

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the clear, saturated supernatant into a syringe fitted with a filter needle to avoid transferring any solid particles.

-

Transfer the filtered, saturated solution into a pre-weighed, airtight vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Carefully remove the solvent from the vial under high vacuum. This can be done in a vacuum oven at a temperature that will not cause decomposition of the rhodium carbonyl chloride.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved rhodium carbonyl chloride.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solution collected) * 100

-

Alternatively, the solubility can be expressed in other units such as mol/L.

-

Mandatory Visualization: Reaction Pathways

Rhodium carbonyl chloride is a versatile precursor for the synthesis of various rhodium(I) complexes. The cleavage of its chloride bridges by Lewis bases is a common synthetic strategy. Below is a diagram illustrating the formation of two important rhodium complexes from rhodium carbonyl chloride.

This workflow illustrates the role of rhodium carbonyl chloride as a starting material in organometallic synthesis.[1] The reaction with triphenylphosphine (B44618) yields trans-bis(triphenylphosphine)rhodium carbonyl chloride, a complex analogous to Vaska's complex.[8] In a different pathway, reaction with acetylacetone results in the formation of dicarbonyl(acetylacetonato)rhodium(I).[1]

References

- 1. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

Technical Guide: Characterization and Applications of Di-μ-chloro-tetracarbonyldirhodium(I) (CAS 14523-22-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-μ-chloro-tetracarbonyldirhodium(I), with CAS number 14523-22-9, is a pivotal organometallic compound widely utilized as a catalyst and catalyst precursor in a vast array of organic transformations. Its versatility and reactivity have rendered it an invaluable tool in both academic research and industrial processes, particularly in the synthesis of complex organic molecules relevant to materials science and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed characterization data, experimental protocols for its synthesis, and a discussion of its applications, with a focus on its role in facilitating the construction of molecular architectures pertinent to pharmaceutical development.

Chemical Identity and Physical Properties

Di-μ-chloro-tetracarbonyldirhodium(I) is a dimeric rhodium(I) complex. The molecule consists of two planar rhodium(I) centers bridged by two chloride ligands, with each rhodium atom also coordinated to two carbonyl (CO) ligands.[1]

| Property | Value | Source |

| CAS Number | 14523-22-9 | [2] |

| Molecular Formula | C₄Cl₂O₄Rh₂ | [2] |

| Molecular Weight | 388.76 g/mol | [3] |

| IUPAC Name | Di-μ-chloro-tetracarbonyldirhodium(I) | [1] |

| Synonyms | Rhodium carbonyl chloride dimer, Dicarbonylchlororhodium(I) dimer, [Rh(CO)₂Cl]₂ | [3] |

| Appearance | Red-brown or orange-red crystalline solid | [1] |

| Melting Point | 120-125 °C (decomposes) | [1][3] |

| Solubility | Soluble in many organic solvents; insoluble in water. | [4] |

Spectroscopic and Structural Characterization

A summary of the key characterization data for Di-μ-chloro-tetracarbonyldirhodium(I) is presented below.

| Technique | Data | Source |

| Infrared (IR) Spectroscopy | ν(CO): ~2106, 2089, 2035 cm⁻¹ (in various solvents) | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z ≈ 388, with characteristic isotopic pattern for Rh and Cl | [2][5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While a direct ¹³C NMR spectrum is not readily available in the searched literature, studies on derivatives such as [{Rh(CO)₂Cl}₂(µ-η¹:η¹-H₂NNHMe)] show two distinct carbonyl resonances, suggesting different chemical environments for the carbonyl ligands in the dimer.[6] | [6] |

| X-ray Crystallography | The solid-state structure confirms a dimeric structure with two bridging chloride ligands. Each rhodium atom is in a square planar geometry. | [1] |

| Raman Spectroscopy | The compound has been characterized by Raman spectroscopy, particularly in the context of its reactions with Lewis acids.[7][8] | [7][8] |

Experimental Protocols

Synthesis of Di-μ-chloro-tetracarbonyldirhodium(I)

A detailed and reliable method for the synthesis of Di-μ-chloro-tetracarbonyldirhodium(I) is described in Inorganic Syntheses. The procedure involves the carbonylation of hydrated rhodium(III) chloride.

Reaction: 2 RhCl₃·3H₂O + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]

Procedure:

-

A slow stream of carbon monoxide is passed over finely powdered hydrated rhodium(III) chloride (RhCl₃·3H₂O) heated to 100-110 °C.

-

The reaction is continued until the color of the starting material has changed to the characteristic red-orange of the product.

-

The crude product is then purified by sublimation under reduced pressure.

Yield: The reaction typically affords a good yield of the desired product.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the use of toxic carbon monoxide and the formation of phosgene (B1210022) (COCl₂) as a byproduct.

References

- 1. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Rhodium carbonyl chloride [webbook.nist.gov]

- 3. Di-u-chloro-tetracarbonyldirhodium(I) 97 14523-22-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Rhodium carbonyl chloride(14523-22-9) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Decomposition of Rhodium Carbonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a key organometallic compound and a versatile precursor in homogeneous catalysis.[1] Its efficacy in critical industrial processes such as hydroformylation and carbonylation makes a thorough understanding of its stability and decomposition paramount for safe handling, optimal storage, and efficient catalytic performance. This technical guide provides a comprehensive overview of the stability and decomposition of rhodium carbonyl chloride, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating relevant pathways and workflows.

Physicochemical Properties and Stability

Rhodium carbonyl chloride is a red-brown, volatile, crystalline solid.[1] It is sensitive to both air and moisture and requires storage in a cool, dry environment under an inert atmosphere, such as argon, to prevent degradation.[2] The compound is soluble in nonpolar organic solvents like benzene (B151609) and chloroform (B151607) but is insoluble in water and aliphatic hydrocarbons.[2]

The thermal stability of rhodium carbonyl chloride is limited. It undergoes decomposition at its melting point, which is consistently reported in the range of 120-125 °C.[1][2][3]

Quantitative Stability Data

The following table summarizes the key quantitative data related to the stability of rhodium carbonyl chloride.

| Parameter | Value | Conditions | Reference(s) |

| Melting Point | 120-125 °C (decomposes) | Standard Pressure | [1][2][3] |

| Storage Temperature | 2-8 °C | Inert Atmosphere (e.g., Argon) | [2] |

Thermal Decomposition

The thermal decomposition of rhodium carbonyl chloride is a critical consideration in its application, particularly in catalytic reactions conducted at elevated temperatures. The primary decomposition products are metallic rhodium and carbon monoxide gas. While detailed kinetic studies on the solid-state thermal decomposition are not extensively published, the overall reaction can be represented as:

[Rh(CO)₂Cl]₂ (s) → 2 Rh (s) + 4 CO (g) + Cl₂ (g)

The decomposition is expected to proceed via the cleavage of the rhodium-carbonyl and rhodium-chlorine bonds. The process is likely initiated by the loss of carbonyl ligands, followed by the reduction of Rh(I) to Rh(0).

Proposed Decomposition Pathway

The following diagram illustrates a plausible pathway for the thermal decomposition of rhodium carbonyl chloride.

Caption: Plausible thermal decomposition pathway of rhodium carbonyl chloride.

Experimental Protocols for Stability and Decomposition Analysis

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the stability and decomposition of rhodium carbonyl chloride.

Handling and Sample Preparation for Air-Sensitive Compounds

Due to its air and moisture sensitivity, all handling and sample preparation of rhodium carbonyl chloride must be conducted under an inert atmosphere using either a glovebox or Schlenk line techniques.

Protocol for Glovebox Use:

-

Ensure the glovebox is purged with a high-purity inert gas (e.g., argon or nitrogen) and that oxygen and moisture levels are below 1 ppm.

-

Introduce all necessary glassware, spatulas, and vials into the glovebox antechamber and evacuate and refill with the inert gas for at least three cycles.

-

Transfer the rhodium carbonyl chloride from its storage container to the analysis vessel (e.g., TGA pan, DSC crucible, IR cell) inside the glovebox.

-

Seal the analysis vessel hermetically before removing it from the glovebox to prevent exposure to the ambient atmosphere.

Protocol for Schlenk Line Use:

-

Assemble the required glassware (e.g., Schlenk flask, filter cannula) and dry it thoroughly in an oven at >120 °C overnight.

-

Assemble the glassware hot and allow it to cool under a positive pressure of inert gas.

-

Introduce the rhodium carbonyl chloride into a Schlenk flask under a positive flow of inert gas.

-

Dissolve the compound in a dry, degassed solvent if a solution is required for analysis.

-

Transfer the solid or solution to the analysis instrument using a gas-tight syringe or cannula under a positive pressure of inert gas.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the decomposition temperature and stoichiometry.

Experimental Protocol:

-

Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

In a glovebox, accurately weigh 1-5 mg of rhodium carbonyl chloride into a TGA pan (typically alumina (B75360) or platinum).

-

Hermetically seal the pan if possible, or ensure a continuous inert gas flow over the sample during transfer to the instrument.

-

Place the sample in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-100 mL/min for at least 30 minutes to remove any residual air.

-

Heat the sample from room temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the initiation of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the enthalpy of decomposition.

Experimental Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

-

In a glovebox, weigh 1-3 mg of rhodium carbonyl chloride into a hermetically sealable DSC pan (e.g., aluminum or gold-plated stainless steel).

-

Seal the pan to encapsulate the sample under an inert atmosphere.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.

-

Record the heat flow as a function of temperature. Endothermic or exothermic peaks correspond to thermal events such as melting and decomposition.

In-situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy allows for the monitoring of changes in the vibrational modes of the carbonyl ligands as the compound is heated, providing insights into the decomposition mechanism.

Experimental Protocol:

-

Use a reaction cell equipped with IR-transparent windows (e.g., KBr or CaF₂) and capabilities for heating and gas flow.

-

In a glovebox, prepare a thin film of rhodium carbonyl chloride on an IR-transparent substrate or as a KBr pellet.

-

Place the sample in the in-situ cell and seal it.

-

Mount the cell in the spectrometer and purge with a dry, inert gas.

-

Record an initial IR spectrum at room temperature. The characteristic C-O stretching frequencies for [Rh(CO)₂Cl]₂ are typically observed in the 2000-2100 cm⁻¹ region.

-

Begin heating the sample at a controlled rate while continuously acquiring IR spectra.

-

Monitor for changes in the intensity and position of the carbonyl bands, as well as the appearance of new bands, which can indicate the formation of intermediates or the complete loss of carbonyl ligands.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a thermal analysis technique (TGA-MS), can identify the gaseous products evolved during decomposition. The NIST WebBook provides mass spectral data for rhodium carbonyl chloride under electron ionization, which can be useful for identifying the parent ion and fragmentation patterns.[4]

Experimental Protocol (TGA-MS):

-

Follow the TGA protocol as described above.

-

Interface the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

-

As the sample is heated in the TGA, continuously introduce the evolved gases into the mass spectrometer.

-

Monitor the mass-to-charge ratios of the evolved gases as a function of temperature. This will allow for the identification of decomposition products such as carbon monoxide (m/z = 28) and chlorine (m/z = 70, 72, 74).

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of the stability and decomposition of rhodium carbonyl chloride.

Caption: A workflow for the analysis of rhodium carbonyl chloride stability.

Conclusion

A comprehensive understanding of the stability and decomposition of rhodium carbonyl chloride is essential for its effective and safe use in research and industry. This guide has summarized the key stability parameters, outlined a plausible decomposition pathway, and provided detailed experimental protocols for its characterization. By employing the described analytical techniques, researchers and drug development professionals can ensure the integrity of this important catalytic precursor and optimize its performance in synthetic applications.

References

- 1. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodium carbonyl chloride [webbook.nist.gov]

Navigating the Challenges of Air and Moisture Sensitivity in Rhodium Carbonyl Chloride: A Technical Guide

For Immediate Release

[City, State] – [Date] – Rhodium carbonyl chloride, ([Rh(CO)₂Cl]₂), a cornerstone catalyst and precursor in synthetic chemistry, is notoriously sensitive to atmospheric conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of its air and moisture sensitivity, supported by detailed handling protocols and reaction pathways.

Executive Summary

Rhodium carbonyl chloride is a red-brown crystalline solid that is invaluable in a myriad of catalytic applications, including hydroformylation and carbonylation reactions. However, its efficacy is intrinsically linked to its stability, which is significantly compromised by the presence of air and moisture, particularly when in solution. This guide synthesizes the available data on its sensitivity, outlines rigorous experimental protocols for its handling and storage, and presents visual diagrams of decomposition pathways to ensure its optimal use in research and development.

Understanding the Sensitivity of Rhodium Carbonyl Chloride

Rhodium carbonyl chloride is classified as an air and moisture-sensitive compound. While the solid form is reported to be relatively stable in dry air, its solutions in organic solvents are highly susceptible to decomposition upon exposure to the atmosphere.[1] This degradation can lead to the formation of inactive rhodium species, thereby diminishing its catalytic activity and compromising the reproducibility of experimental results.

Reaction with Oxygen (Air)

Reaction with Water (Moisture)

The presence of moisture can lead to the hydrolysis of rhodium carbonyl chloride. While detailed mechanistic studies on the direct hydrolysis of [Rh(CO)₂Cl]₂ are scarce, the interaction of water with rhodium carbonyl species is known to facilitate changes in the coordination sphere and oxidation state. In some contexts, water can even play a role in the reduction of rhodium(III) carbonyls to rhodium(I) species.[2] However, for the Rh(I) dimer, hydrolysis is generally considered a decomposition pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data on the specific decomposition rates of rhodium carbonyl chloride in the presence of varying concentrations of air and moisture. The general consensus in the scientific community, reflected in safety data sheets and handling guides, is to rigorously exclude both.

Table 1: Qualitative Sensitivity and Storage Recommendations

| Condition | Sensitivity Level | Recommended Storage |

| Solid State (Dry) | Moderate | Under inert atmosphere (Argon or Nitrogen), 2-8 °C |

| In Organic Solution | High | Under inert atmosphere (Argon or Nitrogen), handle via cannula or in a glovebox |

Experimental Protocols

To mitigate the sensitivity of rhodium carbonyl chloride, stringent air- and moisture-free handling techniques are mandatory. The following protocols provide detailed methodologies for the safe and effective use of this compound.

General Inert Atmosphere Techniques

All manipulations of rhodium carbonyl chloride, both in solid form and in solution, should be performed under an inert atmosphere of argon or nitrogen. This can be achieved using either a Schlenk line or a glovebox.

Step-by-Step Protocol for Handling in a Glovebox

A glovebox provides a controlled inert environment ideal for handling highly sensitive reagents.

Materials:

-

Rhodium carbonyl chloride

-

Anhydrous, degassed solvents

-

Oven-dried glassware

-

Spatula, weighing paper, and other necessary utensils

-

Septa and screw-cap vials for storage

Procedure:

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring all necessary glassware and utensils into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.

-

Weighing: Tare a pre-dried vial on a balance inside the glovebox. Carefully transfer the desired amount of solid rhodium carbonyl chloride to the vial using a clean, dry spatula.

-

Dissolution: If preparing a solution, add the desired volume of anhydrous, degassed solvent to the vial containing the solid. Gently swirl to dissolve.

-

Storage: Seal the vial tightly with a septum and a screw cap. For long-term storage, wrap the seal with paraffin (B1166041) film.

-

Transfer: Solutions can be transferred from the vial using a gas-tight syringe or via cannula to another reaction vessel within the glovebox.

Step-by-Step Protocol for Handling using a Schlenk Line

A Schlenk line is a versatile apparatus for handling air-sensitive materials on the lab bench.

Materials:

-

Rhodium carbonyl chloride

-

Schlenk flask or other suitable Schlenk-type glassware

-

Anhydrous, degassed solvents

-

Gas-tight syringes and needles

-

Cannula for liquid transfers

-

Septa

Procedure:

-

Glassware Preparation: Assemble the desired Schlenk flask with a magnetic stir bar and seal with a rubber septum. Connect the sidearm of the flask to the Schlenk line.

-

Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure the removal of air and moisture. Gently heating the flask with a heat gun during evacuation can help remove adsorbed water.

-

Solid Addition: To add solid rhodium carbonyl chloride, quickly remove the septum under a positive flow of inert gas from the Schlenk line, add the solid, and immediately reseal the flask. Alternatively, use a solid addition tube.

-

Solvent Addition: Add anhydrous, degassed solvent to the flask via a gas-tight syringe or cannula.

-

Reaction and Storage: Reactions can be conducted in the Schlenk flask under a positive pressure of inert gas. For storage, ensure the flask is sealed under a static pressure of inert gas.

Mandatory Visualizations

Logical Workflow for Handling Rhodium Carbonyl Chloride

Caption: Workflow for handling rhodium carbonyl chloride.

Postulated Decomposition Pathways

Caption: Postulated decomposition pathways of rhodium carbonyl chloride.

Conclusion

The air and moisture sensitivity of rhodium carbonyl chloride necessitates the use of rigorous inert atmosphere techniques. By adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of this vital catalyst, leading to more reliable and reproducible results in their synthetic endeavors. Further research into the quantitative kinetics and precise mechanisms of its decomposition will undoubtedly contribute to an even greater understanding and optimization of its use.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Storage of Chlorodicarbonylrhodium(I) Dimer ([Rh(CO)₂Cl]₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and standardized protocols for the safe handling and storage of chlorodicarbonylrhodium(I) dimer, a catalyst and reagent widely utilized in organic synthesis and drug development. Adherence to these procedures is critical to mitigate the significant health and safety risks associated with this compound.

Hazard Identification and Physicochemical Properties

Chlorodicarbonylrhodium(I) dimer is a red to brownish crystalline solid that is highly toxic and sensitive to environmental conditions.[1][2] Understanding its properties is the first step toward safe handling.

Quantitative Data Summary:

| Property | Value | Citations |

| Molecular Formula | C₄Cl₂O₄Rh₂ | [3][4] |

| Molecular Weight | 388.76 g/mol | [3][4] |

| Appearance | Red to brownish crystalline powder or solid. | [1][2] |

| Melting Point | 120-125 °C (decomposes) | [1][5] |

| Solubility | Soluble in most organic solvents; insoluble in aliphatic hydrocarbons. | [1][5] |

| Storage Temperature | 2-8 °C | [1][5][6] |

| Sensitivities | Air and moisture sensitive. | [1][6] |

GHS Hazard Statements: [3]

-

H301: Toxic if swallowed.

-

H330: Fatal if inhaled.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the high toxicity of [Rh(CO)₂Cl]₂, particularly via inhalation, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls:

-

All manipulations of solid [Rh(CO)₂Cl]₂ must be conducted within a certified chemical fume hood or a glovebox.

-

Ensure the fume hood has a tested and reliable face velocity.

-

A dedicated area for working with this compound is highly recommended.

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates (or a supplied-air respirator) is essential when handling the solid outside of a glovebox.

-

Eye Protection: Chemical safety goggles and a face shield are required.[7]

-

Hand Protection: Nitrile or neoprene gloves should be worn. Double-gloving is recommended.[7]

-

Skin and Body Protection: A lab coat, closed-toe shoes, and full-length pants are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.

Caption: Personal Protective Equipment (PPE) Workflow for Handling [Rh(CO)₂Cl]₂.

Storage and Handling Protocols

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.[6]

Storage Protocol:

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6]

-

Temperature: Maintain storage temperature between 2-8 °C in a designated refrigerator or cold room.[1][5]

-

Light: Protect from light.[8]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents.[9]

Experimental Protocol: Weighing and Transferring Solid [Rh(CO)₂Cl]₂

This protocol outlines the procedure for safely weighing and transferring the solid compound.

-

Preparation:

-

Don all required PPE as outlined in Section 2.

-

Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

-

Prepare all necessary equipment (spatulas, weighing paper, reaction vessel) within the fume hood.

-

-

Inert Atmosphere Transfer (Glovebox):

-

If available, perform all manipulations in a glovebox with an inert atmosphere. This is the safest method.

-

-

Fume Hood Transfer:

-

If a glovebox is not available, work deep within the fume hood.

-

Carefully open the container of [Rh(CO)₂Cl]₂.

-

Using a clean, dry spatula, quickly transfer the desired amount of solid to a tared weighing paper or directly into the reaction vessel.

-

Minimize the time the container is open to the air.

-

Immediately and securely close the container.

-

-

Cleanup:

-

Carefully clean any residual dust from the spatula and work surface using a solvent-moistened wipe (e.g., with ethanol (B145695) or isopropanol).

-

Dispose of all contaminated materials (weighing paper, wipes, gloves) in a designated hazardous waste container.

-

Caption: Workflow for Weighing and Transferring Solid [Rh(CO)₂Cl]₂.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Assess: From a safe distance, assess the size and nature of the spill.

-

Small Spills (Solid):

-

If properly trained and equipped, cover the spill with an absorbent, non-combustible material like sand or vermiculite.

-

Carefully sweep the material into a designated hazardous waste container.

-

Clean the spill area with a solvent-moistened wipe.

-

-

Large Spills:

-

Do not attempt to clean up a large spill.

-

Contact your institution's emergency response team immediately.

-

Caption: Decision-Making Workflow for a [Rh(CO)₂Cl]₂ Spill.

Disposal

All waste containing [Rh(CO)₂Cl]₂, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Disposal Protocol:

-

Collect all waste in a clearly labeled, sealed, and compatible container.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

-

Do not dispose of this material down the drain or in regular trash.

By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can safely work with chlorodicarbonylrhodium(I) dimer, minimizing risks to themselves and their environment.

References

- 1. Rhodium carbonyl chloride | 14523-22-9 [chemicalbook.com]

- 2. Rhodium carbonyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Rhodium carbonyl chloride | C4Cl2O4Rh2-2 | CID 10293666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experienced supplier of 14523-22-9,C4Cl2O4Rh2,Rhodium carbonyl chloride [riyngroup.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. webqc.org [webqc.org]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of Rhodium Carbonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rhodium carbonyl chloride, formally known as di-μ-chloro-tetracarbonyldirhodium(I), with the chemical formula [Rh₂Cl₂(CO)₄]. This versatile catalyst and precursor in organometallic chemistry is crucial for various synthetic transformations. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and mechanistic studies. This document presents infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data in a structured format, details experimental protocols for data acquisition, and provides visual representations of key concepts.

Introduction to Rhodium Carbonyl Chloride

Rhodium carbonyl chloride is a red-brown solid that serves as a vital precursor to numerous rhodium-based homogeneous catalysts.[1] Its dimeric structure, confirmed by X-ray crystallography, consists of two square planar rhodium(I) centers bridged by two chloride ligands.[1] Each rhodium atom is also coordinated to two terminal carbonyl (CO) ligands. This arrangement is key to understanding its reactivity and spectroscopic signature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing rhodium carbonyl chloride, primarily through the observation of the stretching vibrations of the carbon-oxygen bonds in the carbonyl ligands (ν(CO)). The position and number of these bands provide valuable information about the molecule's structure and the electronic environment of the rhodium center.

Quantitative IR Data

The terminal carbonyl ligands in [Rh₂Cl₂(CO)₄] give rise to characteristic strong absorption bands in the IR spectrum. The presence of multiple bands is due to the symmetric and asymmetric stretching modes of the CO groups. The exact peak positions can vary slightly depending on the solvent and the physical state of the sample.

| Vibrational Mode | **Wavenumber (cm⁻¹) in Solution (e.g., CH₂Cl₂) ** | Wavenumber (cm⁻¹) in Solid State (e.g., KBr pellet) |

| Symmetric CO Stretch | ~2082 | ~2105 |

| Asymmetric CO Stretch | ~2012 | ~2035 |

| Bridging CO Stretch (in derivatives) | Not applicable for [Rh₂Cl₂(CO)₄] | Not applicable for [Rh₂Cl₂(CO)₄] |

Note: The ν(CO) frequencies are sensitive to the solvent polarity and coordination of other ligands. For instance, in reactions with Lewis bases, a shift in these frequencies can be observed, indicating the formation of new complexes.[1]

Experimental Protocol: Acquiring an IR Spectrum

A standard procedure for obtaining the IR spectrum of rhodium carbonyl chloride is as follows:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of [Rh₂Cl₂(CO)₄] in a suitable transparent solvent for the IR region, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The concentration should be adjusted to yield absorbance values within the linear range of the spectrometer's detector.

-

Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the pure solvent or the KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum to produce the final spectrum of the compound.

-

-

Data Analysis: Identify the characteristic ν(CO) bands in the 2150-1950 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and rhodium nuclei within the molecule, offering insights into its structure and bonding.

¹³C NMR Spectroscopy

The carbonyl carbons in [Rh₂Cl₂(CO)₄] can be observed in the ¹³C NMR spectrum. Due to the coupling with the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance), the carbonyl carbon signal appears as a doublet.

| Nucleus | Chemical Shift (δ) in ppm (in CDCl₃) | Coupling Constant (¹JRh-C) in Hz |

| Carbonyl Carbon (CO) | ~178-184 | ~75-80 |

Note: The chemical shift of the carbonyl carbon can be influenced by the solvent and the presence of other ligands. Upon reaction, changes in this chemical shift and coupling constant can indicate ligand substitution or changes in the oxidation state of the rhodium center.

¹⁰³Rh NMR Spectroscopy

Direct observation of the ¹⁰³Rh nucleus provides a sensitive probe of the electronic environment around the metal center. However, ¹⁰³Rh NMR spectroscopy can be challenging due to the nucleus's low gyromagnetic ratio and wide chemical shift range (~12,000 ppm).[2][3]

| Nucleus | Chemical Shift (δ) in ppm (Reference: Ξ(¹⁰³Rh) = 3.16 MHz) |

| ¹⁰³Rh in [Rh₂Cl₂(CO)₄] | ~-100 to -200 |

Note: Advanced techniques such as indirect detection methods (e.g., ¹H-¹⁰³Rh HMQC) can be employed to enhance sensitivity and facilitate the acquisition of ¹⁰³Rh NMR data.[3] A saturated solution of Rh(acac)₃ in CDCl₃ is often used as an external reference.[3]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve an appropriate amount of [Rh₂Cl₂(CO)₄] in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. The concentration will depend on the specific experiment and the spectrometer's sensitivity. For ¹³C NMR, a higher concentration may be required.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary. For ¹⁰³Rh NMR, a probe capable of tuning to the rhodium frequency is essential.

-

Data Acquisition:

-

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is typically performed. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹⁰³Rh NMR: Direct observation may require a long acquisition time. Indirect methods, if available, are preferred. The spectral width must be large enough to encompass the expected chemical shift range.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum as needed.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between the techniques and the information they provide.

Caption: Workflow for the spectroscopic characterization of [Rh₂Cl₂(CO)₄].

References

- 1. Rhodium carbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Periodic Table: Rhodium NMR [imserc.northwestern.edu]

A Comprehensive Technical Guide to the Discovery and History of Rhodium Carbonyl Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history and discovery of rhodium carbonyl complexes, pivotal compounds in the advancement of organometallic chemistry and catalysis. From their initial, challenging syntheses to the elucidation of their intricate structures and reactivity, this document provides a thorough overview for researchers and professionals in chemistry and drug development.

A Historical Overview: Pioneering Syntheses and Structural Revelations

The journey into the world of rhodium carbonyls began in the mid-20th century, with early explorations into the reactions of rhodium salts under carbon monoxide pressure. A pivotal moment in this field was the work of Walter Hieber , a trailblazer in metal carbonyl chemistry. In 1943, Hieber and his colleagues first synthesized a rhodium carbonyl complex, which they initially misidentified as Rh₄(CO)₁₁.[1] This compound was later correctly characterized as the hexanuclear cluster, hexadecacarbonylhexarhodium, [Rh₆(CO)₁₆] , by Dahl and his team through X-ray crystallography.[1] This discovery laid the foundation for the rich field of rhodium carbonyl cluster chemistry.

Another key figure who significantly advanced this area was Paolo Chini . His work in the 1960s, particularly on the synthesis of rhodium carbonyl clusters at atmospheric pressure, made these compounds more accessible to the wider scientific community. Chini and his collaborators developed rational synthetic routes to various rhodium carbonyl clusters, including the tetranuclear dodecacarbonyltetrarhodium, [Rh₄(CO)₁₂] .[2]

The simplest of the neutral binary rhodium carbonyls, octacarbonyldirhodium, [Rh₂(CO)₈] , proved to be remarkably unstable and challenging to isolate.[2] Its tendency to disproportionate into [Rh₄(CO)₁₂] at low temperatures highlights the lability of the rhodium-carbonyl system and the subtle energetic factors that govern cluster formation.[2]

A crucial precursor for many rhodium carbonyl complexes is the chloro-bridged dimer, tetracarbonyldi-μ-chlorodirhodium(I), [Rh₂(CO)₄Cl₂] . Its synthesis and utility as a starting material for a wide array of rhodium(I) complexes have been extensively documented.[3]

Key Rhodium Carbonyl Complexes: Synthesis and Properties

This section details the synthesis and key characteristics of the foundational rhodium carbonyl complexes.

Tetracarbonyldi-μ-chlorodirhodium(I), [Rh₂(CO)₄Cl₂]

This red-brown, volatile solid is a cornerstone of rhodium carbonyl chemistry, serving as a versatile starting material.

Experimental Protocol: Synthesis of [Rh₂(CO)₄Cl₂]

This procedure is adapted from established methods.

-

Materials: Hydrated rhodium(III) chloride (RhCl₃·xH₂O), carbon monoxide (CO) gas.

-

Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a bubbler to monitor gas flow and an appropriate trap for any volatile byproducts.

-

Procedure:

-

Place hydrated rhodium(III) chloride in the flask.

-

Heat the flask gently under a slow stream of nitrogen to remove excess water.

-

Once dry, increase the temperature to approximately 100-120 °C.

-

Switch the gas flow from nitrogen to a steady stream of carbon monoxide.

-

Continue heating under the CO atmosphere. The solid will gradually change color as the reaction proceeds.

-

The product, [Rh₂(CO)₄Cl₂], sublimes and can be collected on a cooled part of the apparatus or extracted from the reaction residue with a suitable organic solvent (e.g., dichloromethane) and recrystallized.

-

-

Yield: The yield is variable depending on the specific setup and reaction time but is typically moderate to good.

Dodecacarbonyltetrarhodium, [Rh₄(CO)₁₂]

This dark-red crystalline solid is the most stable of the smaller binary rhodium carbonyl clusters under ambient conditions.[4]

Experimental Protocol: Synthesis of [Rh₄(CO)₁₂] from [Rh₂(CO)₄Cl₂]

This atmospheric pressure synthesis is based on the work of Chini and Martinengo.[2]

-

Materials: Tetracarbonyldi-μ-chlorodirhodium(I) ([Rh₂(CO)₄Cl₂]), sodium bicarbonate (NaHCO₃), hexane (B92381), carbon monoxide (CO) gas.

-

Apparatus: A two-necked round-bottom flask equipped with a gas inlet, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a bubbler.

-

Procedure:

-

In the flask, suspend [Rh₂(CO)₄Cl₂] and an excess of finely powdered sodium bicarbonate in hexane.

-

Bubble a stream of carbon monoxide through the stirred suspension at room temperature.

-

The reaction is typically complete after several hours, indicated by a color change of the solid.

-

Filter the hot solution to remove sodium chloride and unreacted sodium bicarbonate.

-

Allow the filtrate to cool slowly to crystallize the [Rh₄(CO)₁₂].

-

Collect the dark-red crystals by filtration and dry them under vacuum.

-

-

Yield: This method can provide [Rh₄(CO)₁₂] in high yield (around 80%).[2]

Hexadecacarbonylhexarhodium, [Rh₆(CO)₁₆]

This purple-brown crystalline solid is a highly stable rhodium carbonyl cluster.[1]

Experimental Protocol: Synthesis of [Rh₆(CO)₁₆] from [Rh₄(CO)₁₂]

This method relies on the thermal decomposition of [Rh₄(CO)₁₂].[1]

-

Materials: Dodecacarbonyltetrarhodium ([Rh₄(CO)₁₂]), hexane.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

Dissolve [Rh₄(CO)₁₂] in hexane in the flask.

-

Heat the solution to reflux.

-

The color of the solution will change as the [Rh₄(CO)₁₂] converts to the less soluble [Rh₆(CO)₁₆], which will precipitate out of the solution.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

-

Yield: The conversion is quantitative.[1]

Quantitative Data on Key Rhodium Carbonyl Complexes

The following tables summarize key structural and spectroscopic data for the discussed rhodium carbonyl complexes, facilitating comparison and analysis.

Table 1: Structural Data for Selected Rhodium Carbonyl Complexes

| Complex | Rh-Rh Bond Distances (Å) | Rh-C (terminal CO) Bond Distances (Å) | Rh-C (bridging CO) Bond Distances (Å) |

| [Rh₂(CO)₄Cl₂] | Not applicable | ~1.85 | Not applicable |

| [Rh₄(CO)₁₂] | 2.692 - 2.750[5] | ~1.87 | ~2.17 |

| [Rh₆(CO)₁₆] | ~2.785[5] | ~1.88 | ~2.17 (triply bridging) |

Table 2: Infrared Spectroscopic Data (CO Stretching Frequencies) for Selected Rhodium Carbonyl Complexes

| Complex | ν(CO) terminal (cm⁻¹) | ν(CO) bridging (cm⁻¹) |

| [Rh₂(CO)₄Cl₂] | ~2090, 2035 | Not applicable |

| [Rh₄(CO)₁₂] | ~2075, 2068, 2044 | ~1885 |

| [Rh₆(CO)₁₆] | ~2075, 2045 | ~1820 |

Interrelationships and Reaction Pathways

The various rhodium carbonyl complexes are interconnected through a network of reactions, primarily influenced by temperature, pressure of carbon monoxide, and the presence of other reagents. The following diagrams, generated using the DOT language, illustrate these key relationships.

Caption: Synthetic pathway from RhCl₃ to key rhodium carbonyl clusters.

The lability of some rhodium carbonyl complexes and their interconversion under different conditions are central to their chemistry. For instance, the equilibrium between [Rh₄(CO)₁₂] and the unstable [Rh₂(CO)₈] is highly dependent on the partial pressure of carbon monoxide.

Caption: Key equilibria and transformations of rhodium carbonyl clusters.

Conclusion

The discovery and subsequent development of rhodium carbonyl chemistry have been instrumental in advancing our understanding of metal-ligand bonding, cluster compounds, and homogeneous catalysis. The pioneering work of chemists like Walter Hieber and Paolo Chini paved the way for the rational synthesis and characterization of these fascinating molecules. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals, enabling further exploration and application of these important compounds in various fields, including the development of novel therapeutic agents and catalytic processes.

References